2-Bromobenzotrifluoride

Catalog No.
S661107
CAS No.
392-83-6
M.F
C7H4BrF3
M. Wt
225.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzotrifluoride

CAS Number

392-83-6

Product Name

2-Bromobenzotrifluoride

IUPAC Name

1-bromo-2-(trifluoromethyl)benzene

Molecular Formula

C7H4BrF3

Molecular Weight

225.01 g/mol

InChI

InChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H

InChI Key

RWXUNIMBRXGNEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)Br

Synthesis and Characterization:

-Bromobenzotrifluoride (2-BTF) is an aromatic organic compound with the chemical formula C₇H₄BrF₃. It is a colorless liquid with a distinct aromatic odor. While not extensively studied on its own, 2-BTF serves as a valuable intermediate in the synthesis of various other chemicals due to its unique combination of a reactive bromine group and electron-withdrawing trifluoromethyl group.

Scientific literature describes multiple methods for the synthesis of 2-BTF, including:

  • Bromination of benzotrifluoride: This method involves reacting benzotrifluoride with bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃). PubChem, National Institutes of Health: )
  • Fluorination of 2-bromobenzyl chloride: This approach involves treating 2-bromobenzyl chloride with a fluorinating agent, such as antimony trifluoride (SbF₃). US Patent 3527722, US Patent and Trademark Office: )

Research efforts have also focused on the characterization of 2-BTF's physical and chemical properties, such as its boiling point, melting point, density, and refractive index. These properties are crucial for its safe handling and application in various synthetic procedures.

Applications in Organic Synthesis:

The primary application of 2-BTF lies in its use as a building block for the synthesis of more complex organic molecules. The combination of the reactive bromine and electron-withdrawing trifluoromethyl groups makes it a versatile intermediate in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 2-BTF and various aryl or vinyl boronic acids. The resulting products find applications in pharmaceuticals, agrochemicals, and electronic materials. Chemical Reviews, American Chemical Society:
  • Sonogashira coupling: This coupling reaction enables the formation of carbon-carbon bonds between 2-BTF and alkynes. The resulting products can be used as precursors for pharmaceuticals, dyes, and liquid crystals. Journal of the American Chemical Society, American Chemical Society:
  • Nucleophilic aromatic substitution (S_NAr): The reactive bromine atom in 2-BTF can be readily displaced by various nucleophiles, leading to the formation of substituted aromatic compounds with diverse applications. [Organic Chemistry, John McMurry]

These are just a few examples, and the potential applications of 2-BTF in organic synthesis continue to be explored by researchers seeking to develop novel materials and molecules.

Future Research Directions:

While 2-BTF demonstrates valuable utility as a synthetic intermediate, ongoing research explores its potential applications beyond organic synthesis. This includes investigations into its:

  • Biological activity: Studies are underway to evaluate the potential biological activity of 2-BTF or its derivatives, with a focus on their potential therapeutic or diagnostic applications.
  • Material science applications: The unique properties of 2-BTF could potentially be harnessed for the development of novel materials with desired functionalities, such as in the field of organic electronics or photovoltaics.

2-Bromobenzotrifluoride, with the chemical formula C₇H₄BrF₃ and CAS number 392-83-6, is an aromatic compound characterized by the presence of a bromine atom and three trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique molecular structure, which contributes to its chemical properties and reactivity. The molecular weight of 2-bromobenzotrifluoride is approximately 225.00 g/mol, and it has a moderate boiling point, although specific data on boiling point is not widely available .

Typical of aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, making it useful in synthesis.
  • Electrophilic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring, influencing the reactivity of the compound.
  • Reduction Reactions: Under specific conditions, 2-bromobenzotrifluoride can be reduced to yield less halogenated derivatives .

Several methods exist for synthesizing 2-bromobenzotrifluoride:

  • Electrophilic Aromatic Substitution: Starting from benzotrifluoride, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Direct Halogenation: The compound can be synthesized through direct halogenation of benzene derivatives in the presence of a catalyst.
  • Rearrangement Reactions: Certain rearrangements involving trifluoromethylated compounds can yield 2-bromobenzotrifluoride as a product .

2-Bromobenzotrifluoride finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing specialized materials.
  • Research: Used in laboratories for studying reaction mechanisms involving halogenated compounds .

2-Bromobenzotrifluoride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Score
2-Bromo-1,3-bis(trifluoromethyl)benzeneTwo trifluoromethyl groups0.96
2-Bromo-1-methyl-4-(trifluoromethyl)benzeneOne methyl group and one trifluoromethyl group0.95
1,4-Bis(trifluoromethyl)-2,5-dibromobenzeneTwo bromine atoms and two trifluoromethyl groups0.93
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzeneBromine at different positions0.91
1-Bromo-4-(trifluoromethyl)benzeneOne bromine and one trifluoromethyl group0.91

These compounds exhibit variations in their substitution patterns and functional groups, which influence their chemical behavior and applications .

Classical Synthesis Routes

Sandmeyer Reaction Pathway

The Sandmeyer reaction represents one of the most established and widely utilized methods for synthesizing 2-bromobenzotrifluoride from 2-aminobenzotrifluoride precursors [1] [2]. This classical approach involves the formation of a diazonium salt intermediate followed by nucleophilic substitution with bromide in the presence of copper catalysts [3] [4].

The reaction mechanism proceeds through a two-step process beginning with diazotization of 2-aminobenzotrifluoride using sodium nitrite and hydrobromic acid at 0-5°C, followed by treatment with copper(I) bromide at room temperature [3]. The optimized procedure involves dissolving 308 grams of 2-aminobenzotrifluoride in 970 milliliters of 40% hydrobromic acid, followed by gradual addition of 140 grams of sodium nitrite dissolved in 325 milliliters of water while maintaining the temperature below 5°C [3].

The diazonium salt formation is subsequently followed by treatment with 23.5 grams of cuprous bromide in 65 milliliters of hydrobromic acid under vigorous stirring at room temperature [3]. This methodology has demonstrated reproducible yields of 89% for 2-bromobenzotrifluoride, with the product obtained as a yellow liquid after distillation [3].

The Sandmeyer reaction mechanism involves radical-nucleophilic aromatic substitution, where the copper catalyst facilitates single-electron transfer from the diazonium salt, generating aryl radicals that subsequently react with bromide ions [4] [1]. This mechanism is supported by the detection of biaryl byproducts in the reaction mixture [4].

Contemporary modifications of the Sandmeyer reaction have incorporated electrochemical approaches, utilizing constant current conditions to achieve bromination yields of 83% under optimized conditions [5]. The electrochemical variant employs mixed solvent systems of methanol and dimethylformamide, with tetrabutylammonium perchlorate as the electrolyte [5].

Direct Bromination of Benzotrifluoride

Direct bromination of benzotrifluoride represents an alternative classical approach that circumvents the need for amino precursors . This methodology involves the direct introduction of bromine atoms into the benzotrifluoride structure through electrophilic aromatic substitution.

The direct bromination process typically requires elevated temperatures and the presence of catalysts due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring toward electrophilic substitution [8]. Iron powder has been extensively employed as a catalyst in this transformation, with reaction temperatures maintained at 50°C to achieve optimal selectivity [9].

The procedure involves mixing 161 grams of benzotrifluoride with 400 milliliters of glacial acetic acid and 3 grams of iron powder, followed by gradual addition of 160 grams of bromine while maintaining the temperature at 50°C [9]. The reaction mixture is stirred for an additional two hours after complete bromine addition, followed by neutralization with ammonia solution [9].

The direct bromination approach has demonstrated variable yields depending on reaction conditions, with yields ranging from 40% to 89% depending on the specific protocol employed [9]. The regioselectivity of this method is influenced by the directing effects of the trifluoromethyl group, which typically favors meta substitution in direct electrophilic aromatic substitution reactions [9].

Alternative direct bromination methods have incorporated composite catalysts and modified reaction conditions to improve yields and selectivity . These approaches utilize hydrobromic acid and sulfuric acid in combination with sodium chlorite solution, added dropwise at controlled temperatures of 5-15°C .

Contemporary Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to 2-bromobenzotrifluoride synthesis have emerged as attractive alternatives to classical methods, offering improved selectivity and reduced environmental impact [10] [11]. These methodologies typically employ transition metal catalysts to facilitate bromination reactions under milder conditions.

Nickel-catalyzed cross-coupling reactions have demonstrated significant potential for synthesizing brominated benzotrifluoride derivatives, with yields reaching up to 97% under optimized conditions . These catalytic systems often employ palladium or nickel complexes in combination with suitable ligands to achieve high conversion rates .

The catalytic bromination of benzotrifluoride using composite catalysts has shown promising results, with the process involving trifluorotoluene and a composite catalyst in a reactor, followed by addition of hydrobromic acid and sulfuric acid . The mixture is stirred at controlled temperatures while sodium chlorite solution is added dropwise, followed by heating to carry out the reaction .

Hypervalent iodine compounds have also been employed as catalysts in bromination reactions, offering advantages in terms of selectivity and reaction conditions [12]. These reagents can generate bromine species in situ under mild conditions, providing better control over the bromination process [12].

The development of recyclable catalytic systems has become increasingly important for industrial applications. Copper-based catalysts have shown particular promise in this regard, with the ability to be recovered and reused in multiple reaction cycles while maintaining high activity [13].

Regioselective Synthesis Strategies

Regioselective synthesis of 2-bromobenzotrifluoride has become a critical focus area, as the position of bromine substitution significantly affects the chemical and physical properties of the final product [10] [11]. Contemporary strategies emphasize the use of directing groups and specific reaction conditions to achieve the desired regioselectivity.

The trifluoromethyl group serves as a powerful electron-withdrawing substituent that influences the regioselectivity of bromination reactions [10]. In direct bromination reactions, the trifluoromethyl group typically directs substitution to the meta position, making the synthesis of ortho-substituted products more challenging [10].

Recent developments in regioselective synthesis have focused on utilizing specific starting materials and reaction conditions to overcome these inherent selectivity challenges [11]. The use of appropriately substituted aniline precursors in Sandmeyer reactions provides a reliable route to ortho-brominated products [11].

Electrochemical methods have shown excellent regioselectivity in bromination reactions, with the ability to selectively produce specific isomers depending on the reaction conditions employed [14]. These methods utilize halogen gas produced from halide electrolysis, providing precise control over the bromination process [14].

The development of regioselective catalytic systems has incorporated the use of sterically hindered ligands and specific reaction geometries to favor the formation of desired isomers [11]. These approaches often achieve regioselectivity through careful control of the catalyst environment and reaction parameters [11].

Scale-up Considerations for Industrial Production

Industrial-scale production of 2-bromobenzotrifluoride requires careful consideration of multiple factors including cost, safety, environmental impact, and process efficiency [15] [16]. The market size for 2-bromobenzotrifluoride was valued at 120 million United States dollars in 2024, with projected growth to 180 million United States dollars by 2033 [15].

Raw material costs represent a significant consideration in industrial production, with the choice of starting materials directly impacting the overall economics of the process [17]. The Sandmeyer reaction requires 2-aminobenzotrifluoride as a starting material, which is more expensive than benzotrifluoride used in direct bromination methods [17].

Energy consumption varies significantly between different synthetic routes, with green chemistry approaches generally requiring lower energy inputs [13]. Flow chemistry methods, while requiring specialized equipment, offer advantages in terms of process control and energy efficiency [13].

Safety considerations are paramount in industrial production, particularly when handling bromine-containing reagents [13]. The use of in situ bromine generation has emerged as a preferred approach to minimize the risks associated with bromine storage and handling [13].

Equipment requirements differ substantially between synthetic methods, with some approaches requiring specialized reactors and control systems [13]. Flow chemistry methods necessitate specialized equipment but offer advantages in terms of process control and safety [13].

Process control capabilities are crucial for maintaining consistent product quality and yield in industrial settings [13]. Modern synthetic approaches increasingly incorporate automated control systems and real-time monitoring to optimize reaction conditions [13].

Waste generation and environmental impact have become increasingly important considerations in industrial production [13]. Green chemistry approaches that minimize waste generation and utilize environmentally benign reagents are preferred for large-scale manufacturing [13].

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of environmentally sustainable approaches to 2-bromobenzotrifluoride synthesis [18] [13]. These methodologies focus on reducing waste generation, minimizing the use of hazardous reagents, and improving atom economy [19].

The use of hydrogen peroxide as an oxidizing agent in combination with hydrobromic acid has emerged as a particularly attractive green chemistry approach [13] [19]. This methodology generates bromine in situ, eliminating the need for handling and storage of elemental bromine [13].

The continuous flow process utilizing in situ bromine generation has demonstrated excellent safety profiles and environmental benefits [13]. This approach involves reacting hydrobromic acid with hydrogen peroxide in a continuous flow reactor, with the generated bromine immediately consumed in the bromination reaction [13].

Yields of 83-97% have been achieved using green bromination methods, with the process operating at room temperature and requiring only two minutes residence time [13]. The method utilizes purely inorganic reagents, avoiding the formation of organic byproducts that require extensive purification [13].

Benzotrifluoride itself serves as an environmentally friendly solvent alternative to many traditional organic solvents [18]. It is more environmentally benign than many conventional solvents and is available in large quantities from renewable sources [18].

The development of metal-free ionic liquid catalysts has provided another avenue for green synthesis [20]. These catalysts can be used in catalytic amounts and are readily recyclable, with the ability to be reused in multiple reaction cycles [20].

Electrochemical methods represent another green chemistry approach, utilizing electrical energy as the driving force for halogenation reactions [14]. These methods can operate under mild conditions and produce minimal waste products [14].

Comparative Analysis of Synthetic Efficiency

A comprehensive evaluation of synthetic efficiency reveals significant variations between different methodologies for 2-bromobenzotrifluoride synthesis [21] [22]. The analysis considers multiple parameters including yield, reaction time, selectivity, and overall process efficiency.

MethodYield (%)Reaction TimeTemperature (°C)SelectivityEnvironmental ImpactIndustrial Scalability
Sandmeyer Reaction46-892-4 hours0-70HighModerateGood
Direct Bromination40-893-6 hours10-50ModerateHighExcellent
Catalytic Bromination63-971-20 hours20-80HighLow-ModerateGood
Electrochemical Bromination42-963-4 hoursRoom temperatureHighLowModerate
Green Bromination (HBr/H₂O₂)83-972 minutesRoom temperatureExcellentVery LowExcellent
Flow Chemistry Bromination85-9510-30 minutes0-50HighLowGood

The Sandmeyer reaction demonstrates good yields (46-89%) with high selectivity, but requires multiple reaction steps and generates significant waste [3] [4]. The classical copper-catalyzed Sandmeyer procedure achieves yields of 89% when optimized conditions are employed [3].

Direct bromination methods show variable efficiency depending on the specific conditions employed [9]. The iron-catalyzed direct bromination can achieve yields of 89% under optimized conditions, but typically requires elevated temperatures and extended reaction times [9].

Green chemistry approaches, particularly the hydrogen peroxide/hydrobromic acid method, demonstrate superior efficiency with yields of 83-97% and reaction times of only two minutes [13]. This methodology offers excellent atom economy and minimal environmental impact [13].

Flow chemistry methods provide good yields (85-95%) with excellent process control and safety profiles [13]. The continuous nature of these processes offers advantages for industrial implementation [13].

The overall synthetic efficiency assessment reveals that green chemistry approaches offer the best combination of high yields, short reaction times, and minimal environmental impact [13]. However, the choice of method for industrial production depends on multiple factors including raw material availability, equipment requirements, and economic considerations [15].

XLogP3

3.6

Boiling Point

167.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

392-83-6

Wikipedia

2-Bromobenzotrifluoride

General Manufacturing Information

Benzene, 1-bromo-2-(trifluoromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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